Glucagon-like peptide 2-(2-33) is a truncated form of the glucagon-like peptide 2, which is a 33-amino acid peptide derived from proglucagon. This peptide plays a crucial role in various physiological processes, particularly in the gastrointestinal system. It is secreted by enteroendocrine L cells in the intestine in response to nutrient intake and has been shown to promote intestinal growth and enhance gut function. The primary sequence of glucagon-like peptide 2 is HADGSFSDEMNTILDNLAARDFINWLIQTKITD, where the truncated form glucagon-like peptide 2-(2-33) refers to the peptide starting from the second amino acid to the thirty-third, resulting in a sequence of DGSFSDEMNTILDNLAARDFINWLIQTKITD .
Glucagon-like peptide 2 is classified as an intestinotropic hormone and belongs to the glucagon family of peptides. It is synthesized from proglucagon, which is encoded by the proglucagon gene located on chromosome 2 in humans. The primary source of glucagon-like peptide 2 production is the intestinal L cells, predominantly found in the terminal ileum and proximal colon .
The synthesis of glucagon-like peptide 2-(2-33) can be achieved through various methods, including solid-phase peptide synthesis and fragment coupling techniques. A notable method involves coupling two or more peptide fragments in solution, specifically reacting the carboxy-terminal amino acid of one fragment with the amino-terminal amino acid of another .
The process typically involves deprotection steps where protecting groups are removed selectively to facilitate further reactions, ensuring that only desired bonds are formed during synthesis .
The molecular weight of glucagon-like peptide 2-(2-33) is approximately 3763.82 Daltons. Its structure consists of a linear chain of amino acids with specific spatial arrangements that contribute to its biological activity. The three-dimensional conformation plays a critical role in its interaction with receptors.
Glucagon-like peptide 2-(2-33) undergoes several biochemical reactions within the body:
Research indicates that while glucagon-like peptide 2-(3-33) binds to receptors with reduced efficacy compared to its full-length counterpart, it can still influence physiological responses such as intestinal growth albeit at a lower magnitude .
The mechanism of action for glucagon-like peptide 2 involves binding to its specific receptor (GLP-2 receptor), which is a class B G protein-coupled receptor located primarily in the intestines and central nervous system. Upon binding, it activates intracellular signaling cascades that lead to:
The signaling pathways activated include those involving cyclic adenosine monophosphate (cAMP) accumulation, which mediates various cellular responses associated with gut health.
Glucagon-like peptide 2-(2-33) exhibits several notable physical and chemical properties:
These properties make it suitable for research applications as well as potential therapeutic uses.
Glucagon-like peptide 2-(2-33) has several scientific applications:
Glucagon-like peptide 2-(2-33) represents a naturally occurring N-terminally truncated metabolite of full-length Glucagon-like peptide 2-(1-33). The precursor molecule, Glucagon-like peptide 2-(1-33), is a 33-amino acid peptide encoded within the proglucagon gene (GCG) and synthesized in the intestinal enteroendocrine L cells located predominantly in the ileum and colon. Proglucagon undergoes tissue-specific post-translational processing mediated primarily by the prohormone convertase 1/3 (PC1/3) enzyme within intestinal L cells. This cleavage liberates major proglucagon-derived peptides, including glicentin, oxyntomodulin, Glucagon-like peptide 1, and Glucagon-like peptide 2-(1-33) [1] [4] [5]. The primary structure of Glucagon-like peptide 2-(1-33) is highly conserved across mammalian species, featuring an N-terminal histidine-alanine (His¹-Ala²) dipeptide sequence. This N-terminal motif renders the intact peptide highly susceptible to rapid enzymatic degradation, leading to the generation of Glucagon-like peptide 2-(2-33) and, subsequently, Glucagon-like peptide 2-(3-33) [2] [9].
Table 1: Sequential Generation of Glucagon-like Peptide 2 Metabolites
Precursor/Peptide | Amino Acid Sequence | Derivation Process | Catalyzing Enzyme |
---|---|---|---|
Proglucagon | 180 amino acids | Gene transcription/translation | N/A |
Glucagon-like peptide 2-(1-33) | HADGSFSDEMNTILDNLAARDFINWLIQTKITD | Cleavage by PC1/3 | Prohormone Convertase 1/3 |
Glucagon-like peptide 2-(2-33) | ADGSFSDEMNTILDNLAARDFINWLIQTKITD | Cleavage of His¹-Ala² bond | Dipeptidyl Peptidase IV |
Glucagon-like peptide 2-(3-33) | DGSFSDEMNTILDNLAARDFINWLIQTKITD | Further degradation | Nonspecific peptidases |
The formation of Glucagon-like peptide 2-(2-33) is catalyzed almost exclusively by the serine protease dipeptidyl peptidase IV (DPP-IV, also known as CD26). DPP-IV recognizes peptides bearing a penultimate alanine or proline residue at the N-terminus and hydrolyzes the peptide bond between the second and third amino acids. Consequently, Glucagon-like peptide 2-(1-33), with its characteristic His¹-Ala² sequence, serves as an optimal physiological substrate. In vitro studies using human plasma and whole blood incubations have demonstrated that Glucagon-like peptide 2-(1-33) is rapidly converted to Glucagon-like peptide 2-(2-33) (often subsequently referred to as Glucagon-like peptide 2-(3-33) due to the loss of the His-Ala dipeptide), with this metabolite identified as the primary degradation product via high-performance liquid chromatography analysis [2] [9]. The enzymatic cleavage occurs extremely rapidly; experiments incubating synthetic human Glucagon-like peptide 2-(1-33) (1000 pmol/L) in human plasma revealed a degradation half-life of approximately 8.0 ± 1.5 hours, which shortened significantly to 3.3 ± 0.3 hours in whole blood due to membrane-bound DPP-IV present on lymphocytes and endothelial cells. Crucially, the addition of specific DPP-IV inhibitors completely abolished this degradation, confirming DPP-IV as the principal enzyme responsible for generating Glucagon-like peptide 2-(2-33) in the circulation [2] [9].
Following its generation via DPP-IV-mediated cleavage, Glucagon-like peptide 2-(2-33) exhibits markedly different pharmacokinetic properties compared to the intact Glucagon-like peptide 2-(1-33). Intravenous infusion studies in healthy human subjects demonstrated that while intact Glucagon-like peptide 2-(1-33) has a very short elimination half-life (t₁/₂ = 7.2 ± 2 minutes), Glucagon-like peptide 2-(2-33) persists significantly longer in the circulation (t₁/₂ = 27.4 ± 5.4 minutes) [2]. This substantial difference arises from two key factors: reduced susceptibility to further rapid enzymatic degradation due to the absence of the DPP-IV cleavage site and decreased renal clearance. The metabolic clearance rate (MCR) of intact Glucagon-like peptide 2-(1-33) was measured at 6.8 ± 0.6 mL/kg·min, whereas Glucagon-like peptide 2-(2-33) was cleared much more slowly (MCR = 1.9 ± 0.3 mL/kg·min) [2]. After subcutaneous administration of Glucagon-like peptide 2-(1-33), both the intact peptide and the Glucagon-like peptide 2-(2-33) metabolite are detectable in plasma. Notably, one hour post-injection, approximately 69 ± 1% of the total immunoreactive Glucagon-like peptide 2 circulating consisted of the intact Glucagon-like peptide 2-(1-33), with Glucagon-like peptide 2-(2-33) representing the major metabolite fraction, indicating ongoing conversion in the subcutaneous compartment and systemic circulation [2]. The prolonged half-life and reduced clearance of Glucagon-like peptide 2-(2-33) contribute to its accumulation relative to the parent peptide, particularly under conditions of sustained Glucagon-like peptide 2-(1-33) secretion or exogenous administration.
Table 2: Comparative Pharmacokinetics of Glucagon-like Peptide 2-(1-33) and its Metabolite
Parameter | Glucagon-like peptide 2-(1-33) | Glucagon-like peptide 2-(2-33) | Measurement Context |
---|---|---|---|
Elimination Half-life (t₁/₂) | 7.2 ± 2 minutes | 27.4 ± 5.4 minutes | Intravenous Infusion (Human) |
Metabolic Clearance Rate (MCR) | 6.8 ± 0.6 mL/kg·min | 1.9 ± 0.3 mL/kg·min | Intravenous Infusion (Human) |
Proportion of Total Immunoreactivity at 60 min post-SC dose | ~31% | ~69% | Subcutaneous Bolus (Human) |
In Vitro Half-life in Human Plasma | 8.0 ± 1.5 hours | N/A | Incubation at 37°C |
In Vitro Half-life in Human Blood | 3.3 ± 0.3 hours | N/A | Incubation at 37°C |
The relative abundance of Glucagon-like peptide 2-(2-33) compared to Glucagon-like peptide 2-(1-33) is not static but fluctuates dynamically in response to physiological and pathological stimuli. Nutrient intake represents a primary physiological regulator. Ingestion of a mixed meal stimulates L-cell secretion, elevating plasma levels of both forms. High-performance liquid chromatography analysis of postprandial plasma revealed that approximately 57 ± 2% of the total immunoreactive Glucagon-like peptide 2 consisted of intact Glucagon-like peptide 2-(1-33), with Glucagon-like peptide 2-(2-33) constituting the remainder [2]. Pathological states, particularly inflammatory bowel diseases like Crohn's disease and ulcerative colitis, significantly alter this balance. Patients with active inflammatory bowel disease exhibit not only elevated absolute levels of bioactive Glucagon-like peptide 2-(1-33) (229 ± 65% and 317 ± 89% of normal for ulcerative colitis and Crohn's disease, respectively) but also a significantly increased proportion of intact Glucagon-like peptide 2-(1-33) relative to Glucagon-like peptide 2-(2-33) compared to healthy controls (61 ± 6% and 59 ± 2% intact in ulcerative colitis and Crohn's disease versus 43 ± 3% in controls) [3]. This shift is mechanistically linked to a significant reduction in plasma DPP-IV activity observed in inflammatory bowel disease patients (1.4 ± 0.3 mU/mL versus 5.0 ± 1.1 mU/mL in healthy subjects), suggesting an adaptive response to intestinal injury that favors the cytoprotective actions of intact Glucagon-like peptide 2-(1-33) by limiting its degradation to Glucagon-like peptide 2-(2-33) [3]. Furthermore, conditions involving intestinal adaptation, such as short bowel syndrome, are associated with elevated endogenous levels of both peptides, although the specific fragment dynamics require further detailed characterization [1] [5].
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8